6-methyl-3-[(2,3,4,5,6-pentafluorobenzyl)sulfanyl]-1,2,4-triazin-5(4H)-one
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Overview
Description
6-methyl-3-[(2,3,4,5,6-pentafluorobenzyl)sulfanyl]-1,2,4-triazin-5(4H)-one is a synthetic organic compound characterized by the presence of a triazine ring substituted with a methyl group and a pentafluorobenzyl sulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methyl-3-[(2,3,4,5,6-pentafluorobenzyl)sulfanyl]-1,2,4-triazin-5(4H)-one typically involves the reaction of 6-methyl-1,2,4-triazin-5(4H)-one with 2,3,4,5,6-pentafluorobenzyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, industrial production would require stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
6-methyl-3-[(2,3,4,5,6-pentafluorobenzyl)sulfanyl]-1,2,4-triazin-5(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The pentafluorobenzyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like thiols or amines in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding alcohol or amine derivatives.
Substitution: Formation of new compounds with different substituents on the triazine ring.
Scientific Research Applications
6-methyl-3-[(2,3,4,5,6-pentafluorobenzyl)sulfanyl]-1,2,4-triazin-5(4H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 6-methyl-3-[(2,3,4,5,6-pentafluorobenzyl)sulfanyl]-1,2,4-triazin-5(4H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The pentafluorobenzyl group enhances the compound’s binding affinity to these targets, leading to inhibition or modulation of their activity. The triazine ring structure allows for versatile interactions with various biological molecules, contributing to its potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2,3,4,5,6-Pentafluorobenzyl bromide: Used as a reagent for derivatization in analytical chemistry.
2,3,4,5,6-Pentafluorobenzyl alcohol: Utilized in the synthesis of other fluorinated compounds.
®-(+)-α-Methyl-2,3,4,5,6-pentafluorobenzyl alcohol: A chiral compound used in asymmetric synthesis.
Uniqueness
6-methyl-3-[(2,3,4,5,6-pentafluorobenzyl)sulfanyl]-1,2,4-triazin-5(4H)-one is unique due to its combination of a triazine ring and a pentafluorobenzyl sulfanyl group. This structure imparts distinct chemical properties, such as high stability and reactivity, making it valuable for various research applications.
Properties
Molecular Formula |
C11H6F5N3OS |
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Molecular Weight |
323.24 g/mol |
IUPAC Name |
6-methyl-3-[(2,3,4,5,6-pentafluorophenyl)methylsulfanyl]-4H-1,2,4-triazin-5-one |
InChI |
InChI=1S/C11H6F5N3OS/c1-3-10(20)17-11(19-18-3)21-2-4-5(12)7(14)9(16)8(15)6(4)13/h2H2,1H3,(H,17,19,20) |
InChI Key |
PAVBVWSVWKMMGY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(NC1=O)SCC2=C(C(=C(C(=C2F)F)F)F)F |
Origin of Product |
United States |
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